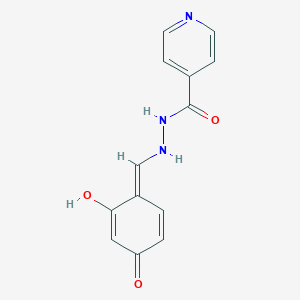
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.
準備方法
Synthetic Routes and Reaction Conditions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
化学反応の分析
Types of Reactions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .
類似化合物との比較
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and are used in various applications, including antimycobacterial activity.
Schiff bases derived from other aldehydes: Similar Schiff bases can be synthesized using different aldehydes, leading to compounds with varying properties and applications.
Uniqueness
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .
特性
CAS番号 |
3477-69-8 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19) |
InChIキー |
CKBWTRSIUARPEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
異性体SMILES |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















